
Acide ursodésoxycholique
Vue d'ensemble
Description
L'acide ursodésoxycholique, également connu sous le nom d'ursodiol, est un acide biliaire naturel présent en petites quantités dans la bile humaine. Il est principalement utilisé pour traiter les calculs biliaires et certaines maladies du foie, telles que la cholangite biliaire primitive. L'ursodiol agit en diminuant la production de cholestérol et en dissolvant le cholestérol dans la bile, ce qui contribue à prévenir la formation de calculs biliaires .
Applications De Recherche Scientifique
Treatment of Cholestatic Liver Diseases
Primary Biliary Cholangitis and Primary Sclerosing Cholangitis
UDCA is primarily recognized for its role in treating cholestatic liver diseases, particularly primary biliary cholangitis and primary sclerosing cholangitis. A randomized controlled trial demonstrated that patients receiving UDCA (13 to 15 mg/kg/day) showed significant improvements in serum levels of bilirubin, alkaline phosphatase, and gamma-glutamyltransferase compared to placebo groups . Histopathological improvements were also noted, indicating a reduction in disease activity.
Parameter | UDCA Group (n=6) | Placebo Group (n=8) | P-value |
---|---|---|---|
Bilirubin (median change) | -50% | N/A | <0.01 |
Alkaline Phosphatase (median) | -67% | N/A | <0.01 |
Gamma-Glutamyltransferase | -53% | N/A | <0.01 |
Gallstone Dissolution
UDCA has been used effectively for non-surgical treatment of cholesterol gallstones. It promotes the dissolution of gallstones by reducing biliary cholesterol saturation. Clinical studies indicate that UDCA can lead to complete resolution of gallbladder microlithiasis in patients with acute pancreatitis attributed to gallstones . However, it is important to note that while effective, UDCA is not FDA-approved specifically for gallstone treatment.
Hepatitis C Virus Infection
In patients with hepatitis C, UDCA has been shown to ameliorate elevated alanine aminotransferase levels, suggesting a protective effect on liver function. The proposed mechanisms include improved bile acid transport and cytoprotection . A multicenter trial indicated that UDCA could enhance the overall management of chronic hepatitis C patients .
Barrett's Esophagus
Recent studies have indicated that UDCA may protect against oxidative stress associated with Barrett's esophagus, a precursor to esophageal adenocarcinoma. In a clinical study involving patients with Barrett's esophagus, UDCA treatment resulted in increased levels of antioxidant enzymes and reduced oxidative DNA damage . The combination of UDCA with aspirin was particularly effective in reducing the incidence of esophageal adenocarcinomas in rat models.
Niemann-Pick Disease Type C
UDCA has shown promise in improving liver dysfunction in patients with Niemann-Pick disease type C. A case series reported significant improvements in liver function tests after initiating UDCA treatment, alongside subjective improvements in patient well-being such as appetite and activity levels . This suggests potential applications beyond traditional liver diseases.
Potential Role in COVID-19 Management
Emerging evidence suggests that UDCA may reduce the risk of severe outcomes associated with COVID-19. A cohort study found that patients treated with UDCA had a one-fifth reduction in severe COVID-19 outcomes compared to those who did not receive the treatment . This opens avenues for further research into the immunomodulatory effects of UDCA during viral infections.
Other Applications
UDCA has been explored for its anti-inflammatory and cytoprotective properties in various conditions including cystic fibrosis, graft-versus-host disease involving the liver, and even heart diseases related to pressure overload . Its multifaceted mechanisms make it a versatile therapeutic agent.
Analyse Biochimique
Biochemical Properties
Ursodiol interacts with various enzymes, proteins, and other biomolecules. It modifies the constituents of the bile acid pool, stimulates hepatobiliary secretion, exerts cytoprotective effects, inhibits bile acid absorption by cholangiocytes, and exerts immunomodulatory action . These interactions contribute to its therapeutic effects in treating liver diseases.
Cellular Effects
Ursodiol has significant effects on various types of cells and cellular processes. It influences cell function by reducing the cholesterol saturation of bile, leading to the gradual dissolution of cholesterol-rich gallstones . It also has hepatoprotectant and anticholestatic properties, which help in alleviating hepatic inflammation .
Molecular Mechanism
Ursodiol exerts its effects at the molecular level through several mechanisms. It replaces the hydrophobic or more toxic bile acids from the bile acid pool . It also suppresses hepatic synthesis and secretion of cholesterol and decreases intestinal absorption of cholesterol .
Temporal Effects in Laboratory Settings
The effects of Ursodiol change over time in laboratory settings. A study showed that a patient with primary biliary cholangitis (PBC) developed an immediate hypersensitivity reaction to Ursodiol. After switching to a second-line treatment, her PBC continued to progress. She then completed a novel 12-step desensitization protocol to oral Ursodiol .
Dosage Effects in Animal Models
In small animals, Ursodiol may be useful in the treatment of cholesterol-containing gallstones, idiopathic hepatic lipidosis, and chronic active hepatitis. The dosage in dogs and cats is 15 mg/kg, PO, every 24 hours .
Metabolic Pathways
Ursodiol is involved in various metabolic pathways. It is a key determinant in maintaining the dynamic communication between the host and gut microbiota . It also improves the amino acid metabolism dysfunction, a unique mechanism of Ursodiol in relieving hepatic steatosis .
Transport and Distribution
Ursodiol is transported and distributed within cells and tissues. It increases bile flow and decreases the hepatotoxic effect of bile salts by decreasing their detergent action .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L'ursodiol peut être synthétisé par épimérisation de l'acide chénodésoxycholique. Le procédé implique la conversion de l'acide chénodésoxycholique en ursodiol par une réaction catalysée par une base. La réaction utilise généralement l'hydroxyde de sodium ou l'hydroxyde de potassium comme base, et la réaction est effectuée à des températures élevées .
Méthodes de production industrielle : La production industrielle de l'ursodiol implique l'extraction des acides biliaires à partir de sources animales, suivie d'une modification chimique pour produire l'ursodiol. Le processus comprend des étapes de purification pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : L'ursodiol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour son métabolisme et ses effets thérapeutiques.
Réactifs et conditions courants :
Oxydation : L'ursodiol peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : La réduction de l'ursodiol peut être réalisée à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Les réactions de substitution impliquant l'ursodiol utilisent généralement des réactifs tels que les halogénoalcanes ou les chlorures d'acyle en milieu basique
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers acides biliaires hydroxylés et déhydroxylés, qui jouent un rôle dans ses effets thérapeutiques .
4. Applications de la recherche scientifique
L'ursodiol a un large éventail d'applications de recherche scientifique :
Chimie : L'ursodiol est utilisé comme composé modèle dans les études de la chimie et du métabolisme des acides biliaires.
Biologie : La recherche sur l'ursodiol se concentre sur ses effets sur les processus cellulaires et son rôle dans la modulation des pools d'acides biliaires.
Médecine : L'ursodiol est largement étudié pour ses effets thérapeutiques dans le traitement des maladies du foie, des calculs biliaires et d'autres affections hépatobiliaires.
Industrie : L'ursodiol est utilisé dans l'industrie pharmaceutique pour le développement de thérapies et de formulations à base d'acides biliaires .
5. Mécanisme d'action
L'ursodiol exerce ses effets par plusieurs mécanismes :
Régulation du cholestérol : L'ursodiol réduit l'absorption du cholestérol dans l'intestin et favorise la dissolution des calculs biliaires riches en cholestérol.
Effets hépatoprotecteurs : L'ursodiol remplace les acides biliaires toxiques dans le pool d'acides biliaires, réduisant les dommages au foie et améliorant la fonction hépatique.
Effets anti-inflammatoires : L'ursodiol possède des propriétés anti-inflammatoires qui contribuent à réduire l'inflammation dans le foie et les voies biliaires .
Composés similaires :
Acide chénodésoxycholique : Un acide biliaire primaire qui peut être converti en ursodiol par épimérisation.
Acide cholique : Un autre acide biliaire primaire avec des applications thérapeutiques différentes.
Acide désoxycholique : Un acide biliaire secondaire avec des propriétés similaires mais des utilisations thérapeutiques différentes .
Unicité de l'ursodiol : L'ursodiol est unique en raison de sa nature hydrophile, ce qui le rend moins toxique que les autres acides biliaires. Sa capacité à dissoudre les calculs biliaires de cholestérol et ses effets hépatoprotecteurs en font un agent thérapeutique précieux .
Mécanisme D'action
Ursodiol exerts its effects through several mechanisms:
Cholesterol Regulation: Ursodiol reduces the absorption of cholesterol in the intestine and promotes the dissolution of cholesterol-rich gallstones.
Hepatoprotective Effects: Ursodiol replaces toxic bile acids in the bile acid pool, reducing liver damage and improving liver function.
Anti-inflammatory Effects: Ursodiol has anti-inflammatory properties that help reduce inflammation in the liver and bile ducts .
Comparaison Avec Des Composés Similaires
Chenodeoxycholic Acid: A primary bile acid that can be converted to ursodiol through epimerization.
Cholic Acid: Another primary bile acid with different therapeutic applications.
Deoxycholic Acid: A secondary bile acid with similar properties but different therapeutic uses .
Uniqueness of Ursodiol: Ursodiol is unique due to its hydrophilic nature, which makes it less toxic compared to other bile acids. Its ability to dissolve cholesterol gallstones and its hepatoprotective effects make it a valuable therapeutic agent .
Activité Biologique
Ursodeoxycholic acid (UDCA) is a bile acid that has garnered significant attention in the medical community due to its diverse biological activities and therapeutic applications, particularly in hepatobiliary diseases. This article explores the biological activity of UDCA, focusing on its mechanisms of action, clinical applications, and relevant research findings.
Overview of Ursodeoxycholic Acid
UDCA is a naturally occurring bile acid that is synthesized in small amounts in the human body and is also found in bear bile. It has been used clinically since the 1980s as a treatment for various liver diseases, particularly primary biliary cholangitis (PBC) and cholestatic liver disorders. Its therapeutic effects are attributed to its ability to modulate bile acid composition, exert hepatoprotective effects, and influence immune responses.
UDCA exhibits several biological activities that contribute to its therapeutic effects:
- Hepatoprotective Properties : UDCA protects liver cells from bile acid-induced toxicity by promoting the secretion of bile acids and reducing their cytotoxic effects on hepatocytes. It has been shown to decrease serum liver enzymes and improve liver function in patients with cholestasis .
- Choleretic Effect : UDCA enhances bile flow by increasing the secretion of water and electrolytes into bile. This choleretic effect helps alleviate symptoms associated with cholestasis .
- Immune Modulation : UDCA has been identified as an immune-modulatory agent, capable of reducing inflammation in liver tissues. It inhibits pro-inflammatory cytokines and promotes anti-inflammatory pathways, which is beneficial in chronic liver diseases .
- Anti-Apoptotic Effects : Research indicates that UDCA can inhibit apoptosis in hepatocytes, thereby preserving cell viability during cholestatic injury .
Clinical Applications
UDCA is primarily used for:
- Primary Biliary Cholangitis (PBC) : UDCA is the first-line treatment for PBC, where it helps improve liver biochemistry and slows disease progression.
- Cholestatic Liver Diseases : It is effective in treating various cholestatic conditions such as biliary obstruction and drug-induced liver injury.
- Gallstone Dissolution : UDCA can dissolve cholesterol gallstones by altering bile composition .
Case Study: Effectiveness in Cholestatic Conditions
A recent case study involving an 83-year-old male with suspected malignant biliary obstruction demonstrated that moderate doses of UDCA significantly reduced liver injury markers despite ongoing obstruction. This suggests that UDCA can provide protective effects even in complicated clinical scenarios .
Research Findings
- Animal Studies : In experimental models of cholestasis induced by alpha-naphthylisothiocyanate (ANIT), UDCA administration resulted in decreased serum alanine aminotransferase (ALT) levels and improved histological outcomes, indicating its protective role during recovery phases .
- Molecular Mechanisms : Studies have shown that UDCA acts as an antagonist of the farnesoid X receptor (FXR), which plays a crucial role in bile acid metabolism. This interaction may explain its ability to modulate ACE2 expression, potentially impacting COVID-19 susceptibility .
Comparative Table of Biological Activities
Activity | Mechanism | Clinical Relevance |
---|---|---|
Hepatoprotection | Reduces bile acid toxicity | Protects against cholestatic liver injury |
Choleretic Effect | Enhances bile flow | Alleviates symptoms of cholestasis |
Immune Modulation | Inhibits pro-inflammatory cytokines | Beneficial in chronic liver diseases |
Anti-Apoptotic Effects | Prevents hepatocyte apoptosis | Preserves liver cell viability |
Propriétés
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-UZVSRGJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023731 | |
Record name | Ursodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ursodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.02 mg/mL | |
Record name | Ursodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ursodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ursodeoxycholic acid reduces elevated liver enzyme levels by facilitating bile flow through the liver and protecting liver cells. The main mechanism if anticholelithic. Although the exact process of ursodiol's anticholelithic action is not completely understood, it is thought that the drug is concentrated in bile and decreases biliary cholesterol by suppressing hepatic synthesis and secretion of cholesterol and by inhibiting its intestinal absorption. The reduced cholesterol saturation permits the gradual solubilization of cholesterol from gallstones, resulting in their eventual dissolution. | |
Record name | Ursodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
128-13-2 | |
Record name | Ursodeoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ursodiol [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ursodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ursodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ursodeoxycholic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URSODIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724L30Y2QR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ursodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203 °C | |
Record name | Ursodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ursodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.